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An In-Depth Technical Guide on the Structural Basis of Allosteric Inhibition of Glutaminase C

Executive Summary

Glutaminase C (GAC) is a key enzyme in cancer metabolism, catalyzing the conversion of
glutamine to glutamate, a crucial step for anaplerosis and the maintenance of redox balance in
rapidly proliferating cells.[1][2] Its upregulation in various cancers makes it a compelling target
for therapeutic intervention.[3][4] This guide focuses on the structural basis of allosteric
inhibition of GAC, with a primary focus on the clinical candidate CB-839 (Telaglenastat), a
potent and selective inhibitor. While the specific inhibitor "C-IN-2" was not found in publicly
available literature, the principles of allosteric inhibition detailed herein for CB-839 and its
parent compound, BPTES, provide a comprehensive framework for understanding this class of
GAC inhibitors.

Mechanism of Allosteric Inhibition

Allosteric inhibitors of GAC, such as the BPTES and CB-839, do not bind to the active site but
rather to a distinct pocket located at the dimer-dimer interface of the GAC tetramer.[5] This
binding event induces a significant conformational change in the enzyme, particularly in a key
activation loop, which ultimately leads to the inactivation of the enzyme.[5][6] The active form of
GAC is a tetramer, and the binding of these inhibitors stabilizes an inactive conformation of this
tetramer.[4]

The Allosteric Binding Site
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The allosteric binding site is a hydrophobic pocket formed at the interface of two GAC dimers.
[5] The binding of inhibitors like BPTES and CB-839 involves a combination of hydrogen bonds
and hydrophobic interactions.[6] For instance, studies with BPTES have highlighted hydrogen
bonding contacts with the thiadiazole moiety and amide nitrogen of the inhibitor, along with
hydrophobic interactions within the allosteric pocket.[6]

Conformational Changes upon Inhibition

Upon binding of an allosteric inhibitor, a critical activation loop (residues Glu312-Pro329)
undergoes a dramatic conformational change, which renders the enzyme inactive.[5][6] This
structural rearrangement prevents the proper formation of the active site and thus inhibits the
catalytic conversion of glutamine to glutamate. Recent studies using serial room temperature
crystallography have revealed subtle differences in the binding conformations of various
inhibitors, which may explain their differing potencies.[1]

Quantitative Data on GAC Inhibition

The potency of allosteric GAC inhibitors is typically quantified by their half-maximal inhibitory
concentration (IC50). The following table summarizes the IC50 values for BPTES and its more
potent analog, CB-839.

o Cell-Based Assay
Inhibitor IC50 (uM) Reference
IC50 (M)

BPTES 0.16 ~0.16 6]

Not explicitly stated in
CB-839 _ 0.0032 [6]
provided abstracts

Not explicitly stated in
trans-CBTBP ) 0.1 [6]
provided abstracts

More potent than o )
o Not explicitly stated in
UPGLO00004 BPTES, similar to CB- ) [2]
839 provided abstracts

Experimental Protocols
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In-vitro Glutaminase Assay
A common method to determine the enzymatic activity of GAC and the potency of its inhibitors
is a two-step dual enzyme assay.[6][7]

Protocol:

e Incubation: 10 pl of the inhibitor (dissolved in DMSO) is incubated with 80 pl of assay mixture
A containing 1 uM recombinant GAC, 50 mM Tris-acetate (pH 8.6), 100 mM Potassium
phosphate, and 0.2 mM EDTA for 2 hours at room temperature.[6]

e Reaction Initiation: 10 yl of 200 mM glutamine is added to the mixture, followed by a 20-
minute incubation at 37°C.[6]

e Quenching: The reaction is stopped by the addition of 10 pl of 0.6 M HCL.[6]

o Detection: The amount of glutamate produced is then determined in a second reaction using
glutamate dehydrogenase (GDH) and measuring the increase in NADH absorbance at 340
nm.

X-ray Crystallography for Structural Studies

Determining the crystal structure of GAC in complex with an inhibitor is crucial for
understanding the structural basis of inhibition.[1][8]

Workflow:

o Protein Expression and Purification: Recombinant GAC is expressed and purified to
homogeneity.

o Crystallization: The purified GAC is co-crystallized with the inhibitor. This is often done using
the sitting drop vapor diffusion method, screening various conditions of precipitants, buffers,
and salts.[9][10]

» Data Collection: Crystals are cryo-cooled and diffraction data are collected using a high-
intensity X-ray source.[1]
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» Structure Solution and Refinement: The diffraction data are processed to solve the three-
dimensional structure of the GAC-inhibitor complex.
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Caption: Allosteric inhibition of GAC by compounds like CB-839 stabilizes an inactive tetramer.

Experimental Workflow for Structural Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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